molecular formula C9H18ClNO3S B13801891 trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

Cat. No.: B13801891
M. Wt: 255.76 g/mol
InChI Key: AQIBIGFECQXVPL-OZZZDHQUSA-N
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Description

trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a chemical compound with a complex structure.

Preparation Methods

The synthesis of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves several steps. The synthetic routes typically include the reaction of cyclopentylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .

Chemical Reactions Analysis

trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to similar compounds, trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its unique structure and properties. Similar compounds include:

  • trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol
  • trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol sulfate

The uniqueness of this compound lies in its specific interactions and effects, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H18ClNO3S

Molecular Weight

255.76 g/mol

IUPAC Name

(3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO3S.ClH/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7;/h7-11H,1-6H2;1H/t8-,9-;/m0./s1

InChI Key

AQIBIGFECQXVPL-OZZZDHQUSA-N

Isomeric SMILES

C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl

Canonical SMILES

C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl

Origin of Product

United States

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